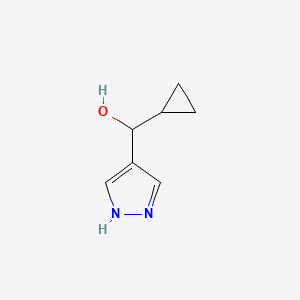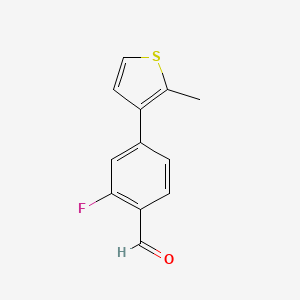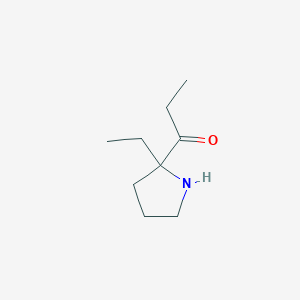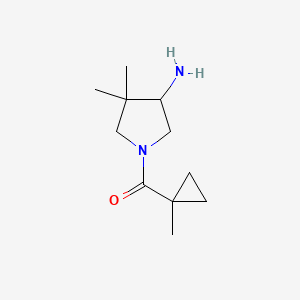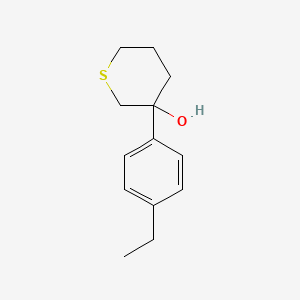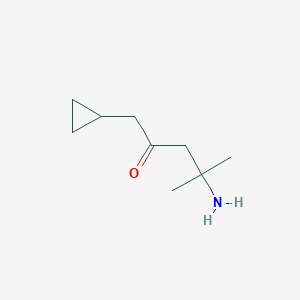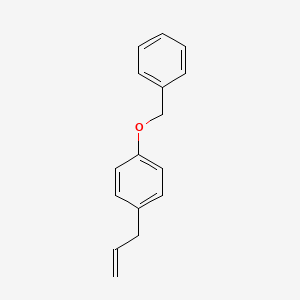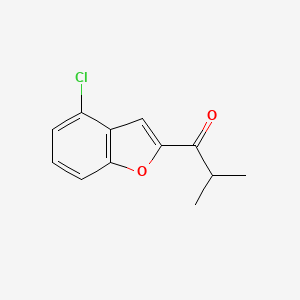![molecular formula C17H17NO5 B13176777 (2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)
(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is an organic compound that belongs to the class of phenylacrylic acids These compounds are characterized by the presence of a phenyl group attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 2-pyridinemethanol.
Formation of Intermediate: The aldehyde group of 3,5-dimethoxybenzaldehyde can undergo a condensation reaction with 2-pyridinemethanol to form an intermediate.
Aldol Condensation: The intermediate can then undergo an aldol condensation reaction with an appropriate acrylic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The methoxy and pyridinylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce saturated carboxylic acids.
Scientific Research Applications
(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating biological pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid Derivatives: Compounds with similar phenylacrylic acid structures.
Methoxyphenyl Compounds: Compounds with methoxy groups attached to a phenyl ring.
Pyridinylmethoxy Compounds: Compounds with pyridinylmethoxy groups.
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H17NO5/c1-21-14-9-12(6-7-16(19)20)10-15(22-2)17(14)23-11-13-5-3-4-8-18-13/h3-10H,11H2,1-2H3,(H,19,20)/b7-6+ |
InChI Key |
IBPAPNBYVFEQHK-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=N2)OC)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=N2)OC)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


